Dibromomethane

Description

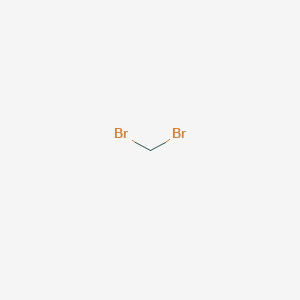

Structure

3D Structure

Properties

IUPAC Name |

dibromomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBFPHVGVWTDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021557 | |

| Record name | Dibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

206.6 °F at 760 mmHg (USCG, 1999), 97 °C | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate) | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.05 (Air= 1), Relative vapor density (air = 1): 6.0 | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

74-95-3, 4371-77-1 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibromomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V69B659W01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomethane (CH₂Br₂), also known as methylene (B1212753) bromide, is a halogenated hydrocarbon with a range of applications in organic synthesis and as a solvent. Its unique chemical reactivity and physical characteristics make it a valuable tool in the synthesis of various organic compounds, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway and a key synthetic application.

Physical Properties of this compound

This compound is a colorless, dense liquid with a sweet, chloroform-like odor.[1] It is characterized by a high density and is sparingly soluble in water but miscible with many organic solvents.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Reference(s) |

| Molecular Formula | CH₂Br₂ | - | [1] |

| Molecular Weight | 173.83 | g/mol | [1] |

| Appearance | Colorless liquid | - | [1] |

| Odor | Sweet, pleasant | - | [1] |

| Density | 2.477 (at 25 °C) | g/mL | [3] |

| Melting Point | -52.7 | °C | [4] |

| Boiling Point | 96 - 98 | °C | [3] |

| Water Solubility | 12.5 (at 20 °C) | g/L | [4] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, acetone, and benzene | - | [2] |

| Vapor Pressure | 46.5 (at 20 °C) | hPa | |

| Vapor Density | 6.05 (air = 1) | - | [3] |

| Refractive Index (n²⁰/D) | 1.541 | - | [3] |

Chemical Properties and Reactivity of this compound

This compound's chemical behavior is dictated by the presence of two bromine atoms, which makes it a useful reagent in various chemical transformations.

| Property | Description | Reference(s) |

| Stability | Stable under normal conditions. | [5] |

| Reactivity | This compound is a versatile reagent in organic synthesis. It is notably used in cyclopropanation reactions, such as the Simmons-Smith reaction, where it acts as a source of the methylene group.[3] It can also serve as a one-carbon source in the synthesis of various organic derivatives. | |

| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, and reactive metals such as potassium, sodium, and magnesium.[5] | |

| Hazardous Reactions | Reacts violently with potassium.[5] Can form explosive mixtures with potassium-sodium alloy. | |

| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of hydrogen bromide.[6] |

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of this compound, based on established standards.

Determination of Boiling Point (Adapted from ASTM D1120)

The equilibrium boiling point of this compound can be determined using a standard distillation apparatus.[7][8][9]

Apparatus:

-

A 100-mL round-bottom flask with a short neck.

-

A condenser with a straight inner tube.

-

A calibrated thermometer with a range appropriate for the expected boiling point.

-

A heating mantle or oil bath.

-

Boiling chips.

Procedure:

-

Place 50 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This is the initial boiling point.

-

Continue to observe the temperature. The temperature at which the distillation rate is constant is recorded as the equilibrium boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates from standard pressure.

Determination of Density (Adapted from ASTM D4052)

The density of this compound can be accurately measured using a digital density meter.[4][6][10][11][12]

Apparatus:

-

A digital density meter capable of measuring in the expected range of this compound's density.

-

A calibrated syringe for sample injection.

-

Thermostatic control to maintain the sample at a constant temperature (e.g., 25 °C).

Procedure:

-

Calibrate the digital density meter with dry air and deionized water at the measurement temperature.

-

Ensure the measuring cell is clean and dry.

-

Draw a sufficient volume of this compound into the syringe, ensuring no air bubbles are present.

-

Inject the sample into the measuring cell of the density meter.

-

Allow the sample to reach thermal equilibrium.

-

Record the density reading provided by the instrument.

-

Clean the measuring cell thoroughly after the measurement.

Determination of Melting Point (Capillary Method, adapted from ASTM E324)

As this compound is a liquid at room temperature, its melting point is determined at sub-zero temperatures.[2][13][14][15][16]

Apparatus:

-

A melting point apparatus with a cooling capability.

-

Capillary tubes sealed at one end.

-

A low-temperature thermometer.

Procedure:

-

Cool a small sample of this compound until it solidifies.

-

Finely powder the solid this compound at low temperature.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid particle melts (the final melting point). The range between these two temperatures is the melting range.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.[3][5][17][18][19]

Apparatus:

-

A thermostated shaking apparatus or magnetic stirrer.

-

Glass vessels with tight-fitting stoppers.

-

A centrifuge.

-

An analytical instrument for quantifying this compound in water (e.g., gas chromatography).

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a glass vessel.

-

Seal the vessel and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, cease agitation and allow the mixture to stand for a defined period to allow for phase separation.

-

Centrifuge an aliquot of the aqueous phase to remove any undissolved micro-droplets of this compound.

-

Carefully extract a sample from the aqueous phase for analysis.

-

Determine the concentration of this compound in the aqueous sample using a pre-calibrated analytical method.

-

Repeat the procedure to ensure the results are reproducible.

Visualizations: Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound

This compound is known to be metabolized in mammals primarily by the cytochrome P450 enzyme system, with CYP2E1 being a key isoenzyme involved in its oxidative metabolism.[20][21][22][23][24] This metabolic process is crucial for its detoxification and elimination from the body.

Experimental Workflow: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and versatile method for the cyclopropanation of alkenes, where this compound can be used as a key reagent.[25][26] This workflow outlines the general steps involved in this important synthetic transformation.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The presented physical and chemical properties, along with standardized experimental protocols, offer a solid foundation for its safe and effective use in research and development. The visualizations of its metabolic pathway and a key synthetic application further enhance the understanding of its behavior in biological and chemical systems. As with any chemical, appropriate safety precautions should always be taken when handling this compound.

References

- 1. This compound | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. oecd.org [oecd.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. contitesting.com [contitesting.com]

- 13. store.astm.org [store.astm.org]

- 14. westlab.com [westlab.com]

- 15. jk-sci.com [jk-sci.com]

- 16. infinitalab.com [infinitalab.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. Kinetics of bromodichloromethane metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. purdue.edu [purdue.edu]

- 22. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. chemisgroup.us [chemisgroup.us]

- 25. Low concentrations of bromodichloromethane induce a toxicogenomic response in porcine embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. quora.com [quora.com]

Synthesis of Dibromomethane from Dichloromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of dibromomethane (CH₂Br₂) from dichloromethane (B109758) (CH₂Cl₂). The core of this document focuses on two principal halogen exchange reactions: the reaction of dichloromethane with bromine in the presence of a metallic aluminum catalyst, and the reaction with hydrogen bromide catalyzed by a Lewis acid, typically aluminum trichloride (B1173362). This guide furnishes detailed experimental protocols derived from established industrial practices, presents quantitative data in structured tables for comparative analysis, and includes diagrams of reaction pathways and experimental workflows to elucidate the synthesis processes. The information is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound synthesis.

Introduction

This compound, also known as methylene (B1212753) bromide, is a dihalogenated methane (B114726) with significant utility as a solvent, chemical intermediate, and reagent in organic synthesis. Its applications span various sectors, including the pharmaceutical and agrochemical industries, where it serves as a precursor for active compounds. The synthesis of this compound from the more readily available and cost-effective dichloromethane is a topic of considerable industrial relevance. This guide details the prevalent synthesis routes, focusing on halogen exchange reactions that are both efficient and scalable.

The conversion of dichloromethane to this compound is primarily achieved through two catalyzed halogen exchange pathways. The first involves the use of elemental bromine with aluminum metal, which acts as a catalyst. The second, and more common industrial method, employs hydrogen bromide gas in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods proceed through the intermediate formation of bromochloromethane (B122714) (CH₂BrCl). This document will explore the reaction mechanisms, provide detailed experimental procedures, and summarize key quantitative data for these synthetic routes.

Reaction Mechanisms and Pathways

The synthesis of this compound from dichloromethane is a stepwise halogen exchange process. The overall transformation involves the substitution of two chlorine atoms with two bromine atoms. This process occurs in two main stages, with bromochloromethane as a key intermediate.

Halogen Exchange with Bromine and Aluminum Catalyst

In this method, metallic aluminum acts as a catalyst to facilitate the halogen exchange between dichloromethane and elemental bromine. The reaction proceeds as follows:

Step 1: Formation of Bromochloromethane 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃[1][2]

Step 2: Formation of this compound 6 CH₂BrCl + 3 Br₂ + 2 Al → 6 CH₂Br₂ + 2 AlCl₃[1][2]

The aluminum trichloride formed in situ can also act as a Lewis acid catalyst in subsequent reactions.

Halogen Exchange with Hydrogen Bromide and Lewis Acid Catalyst

This is a widely used industrial method that involves the reaction of dichloromethane with hydrogen bromide gas in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[1][2]

Step 1: Formation of Bromochloromethane CH₂Cl₂ + HBr --(AlCl₃)--> CH₂BrCl + HCl[1][2]

Step 2: Formation of this compound CH₂BrCl + HBr --(AlCl₃)--> CH₂Br₂ + HCl[1][2]

The reaction is driven by the continuous supply of hydrogen bromide gas.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound from dichloromethane, based on industrial patent literature. These protocols are intended for informational purposes and should be adapted and scaled according to laboratory safety guidelines and equipment.

Synthesis using Hydrogen Bromide and Aluminum Trichloride

This protocol is based on a common industrial method for the synthesis of this compound.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Hydrogen Bromide (HBr) gas (purity ≥ 99%)

-

Sodium Carbonate (soda ash) solution for neutralization

-

Steam for heating

Equipment:

-

Glass-lined or other suitable reaction kettle (e.g., 500 L) equipped with a stirrer, gas inlet, condenser, and temperature probe.

-

Forced condensation system to recover volatilized dichloromethane.

-

Alkali washing vessel.

-

Rectification (distillation) column.

Procedure:

-

Charging the Reactor: Charge the synthesis kettle with dichloromethane and anhydrous aluminum trichloride. For a 500 L kettle, typical quantities are 250 kg of dichloromethane and 10 kg of aluminum trichloride.[3]

-

Initiating the Reaction: Begin stirring and heat the mixture using steam (e.g., 0.1 MPa).[3]

-

Introduction of Hydrogen Bromide: Feed hydrogen bromide gas into the reaction mixture at a controlled flow rate (e.g., 4 m³/h for a 500 L reactor).[3] The volatilized dichloromethane should be recovered through a forced condensation system and returned to the reactor.[3]

-

Reaction Monitoring: Continue the reaction for an extended period (e.g., 22 hours), monitoring the temperature of the reaction mixture. The reaction is typically complete when the temperature of the liquid reaches approximately 65°C.[3] At this point, the composition of the synthesis liquid may be around 85% this compound, 8.9% bromochloromethane, and 0.15% dichloromethane.[3]

-

Alkali Washing (Neutralization): Transfer the crude reaction mixture to an alkali washing vessel. Wash the organic phase with a sodium carbonate solution until the pH of the organic phase is neutral (pH ~6-7).[3]

-

Purification by Rectification: Separate the neutralized organic phase and transfer it to a rectification column. Perform distillation to separate the components. The fraction corresponding to this compound is collected. Typical distillation conditions involve a tower top temperature of around 65°C and a material temperature of approximately 97.5°C.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various sources, providing a comparative overview of different experimental conditions and outcomes.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Example 1[3] | Example 2[3] |

| Reactants | ||

| Dichloromethane | 250 kg | 500 kg |

| Aluminum Trichloride | 10 kg | 14 kg |

| Hydrogen Bromide Purity | 99% | 99.2% |

| HBr Flow Rate | 4 m³/h | 6 m³/h |

| Conditions | ||

| Reaction Time | 22 hours | 28 hours |

| Final Reaction Temp. | 65°C | 72°C |

| Heating | 0.1 MPa steam | 0.3 MPa steam |

Table 2: Product Composition and Yield

| Component | Example 1 (Final Mixture)[3] | Example 2 (Final Mixture)[3] | Final Product Purity[3] |

| This compound | 85% | 87.262% | > 99.5% |

| Bromochloromethane | 8.9% | 12.327% | - |

| Dichloromethane | 0.15% | 0.377% | - |

| Yield | 680 kg | 850 kg | - |

Characterization of this compound

Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties

| Property | Value |

| Molecular Formula | CH₂Br₂ |

| Molecular Weight | 173.83 g/mol |

| Appearance | Colorless liquid |

| Density | ~2.49 g/cm³[3] |

| Boiling Point | 97 °C |

| Melting Point | -52.7 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): δ 4.95 (s, 2H)

-

¹³C NMR (CDCl₃, 75 MHz): δ 21.6

-

Mass Spectrometry (EI): m/z (%) = 176 (M⁺, 50), 174 (M⁺, 100), 172 (M⁺, 52), 95 ([CH₂Br]⁺, 65), 93 ([CH₂Br]⁺, 75)

Conclusion

The synthesis of this compound from dichloromethane via halogen exchange reactions is a well-established and industrially significant process. The use of hydrogen bromide with a Lewis acid catalyst like aluminum trichloride offers an efficient and scalable route to high-purity this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding of the synthesis and facilitating its application in various research and development endeavors. Careful control of reaction conditions and thorough purification are paramount to achieving high yields of a product that meets the stringent purity requirements of the pharmaceutical and fine chemical industries.

References

Natural occurrence of dibromomethane in marine algae

An In-depth Technical Guide on the Natural Occurrence of Dibromomethane in Marine Algae

Introduction

Marine algae, a diverse group of photosynthetic organisms, are significant producers of a wide array of secondary metabolites, including a variety of halogenated organic compounds. These compounds serve various ecological roles, including chemical defense and signaling. Among these, this compound (CH₂Br₂), a volatile brominated halocarbon, is of particular interest due to its contribution to the atmospheric bromine budget and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine algae, detailing its biosynthesis, quantitative data on its production, and the experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and marine biotechnology.

Biosynthesis of this compound

The primary mechanism for the biosynthesis of this compound and other polyhalogenated methanes in marine algae involves the activity of haloperoxidase enzymes, particularly vanadium-dependent haloperoxidases (V-HPOs).[1] These enzymes catalyze the oxidation of halide ions in the presence of hydrogen peroxide (H₂O₂), which is produced by the algae as part of their metabolism.[2]

The proposed biosynthetic pathway involves several key steps:

-

Enzyme Activation : The V-HPO enzyme is activated by hydrogen peroxide.

-

Halide Oxidation : The activated enzyme oxidizes bromide ions (Br⁻) to form a reactive halogenating species, such as hypobromous acid (HOBr) or an enzyme-bound equivalent.[1]

-

Halogenation of Substrate : This highly reactive bromine species then halogenates a suitable organic substrate. While the exact endogenous substrate for simple halomethanes is not definitively known, it is hypothesized to be a nucleophilic carbon source, potentially an intermediate from fatty acid biosynthesis.[1][2] This multi-step halogenation and subsequent reaction can lead to the formation of this compound.

Quantitative Data on this compound Production

This compound is produced by various species of marine algae, including representatives of brown (Phaeophyceae) and green (Chlorophyta) algae.[3] Quantitative data, however, can be sparse and highly variable depending on the species, environmental conditions, and analytical methods used. The following table summarizes representative quantitative data for this compound and the related, often co-produced, bromoform (B151600) (CHBr₃).

| Algal Species | Class | Compound | Production Rate / Concentration | Reference |

| Macrocystis pyrifera (Giant Kelp) | Phaeophyceae (Brown Algae) | This compound (CH₂Br₂) | 48 ng / g fresh wt / day | [4] |

| Macrocystis pyrifera (Giant Kelp) | Phaeophyceae (Brown Algae) | Bromoform (CHBr₃) | 171 ng / g fresh wt / day | [4] |

| Ascophyllum nodosum | Phaeophyceae (Brown Algae) | This compound (CH₂Br₂) | Production Reported | [3] |

| Chondrus crispus | Rhodophyta (Red Algae) | This compound (CH₂Br₂) | Production Reported | [3] |

| Nitzschia sp. | Bacillariophyceae (Diatom) | This compound (CH₂Br₂) | Production Detected | [1] |

Experimental Protocols for Analysis

The analysis of volatile halogenated compounds such as this compound from marine algae requires precise and sensitive analytical techniques to ensure accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and reliable method.[1]

Sample Collection and Preparation

-

Collection : Fresh algal samples should be collected from their natural habitat or laboratory culture. To prevent the loss of volatile compounds, samples must be processed immediately or stored at -20°C in airtight containers.[1]

-

Cleaning : Gently rinse the collected algal material with sterile seawater to remove debris and epiphytes.[1]

-

Drying (Optional) : For analyses based on dry weight, the material can be freeze-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight. However, to minimize the loss of volatile compounds, analysis of fresh, wet tissue is often preferred.[1]

-

Homogenization : A known weight of the fresh or dried algal tissue is homogenized to ensure a uniform sample and to facilitate the extraction of the target compounds.[1]

Extraction of Volatile Halogenated Compounds

Two primary methods are employed for the extraction of this compound from algal tissues:

-

Solvent Extraction :

-

Place a known amount of homogenized algal tissue (e.g., 1-5 g fresh weight) into a sealed vial.[1]

-

Add a high-purity solvent such as pentane, hexane, or dichloromethane.[1]

-

For accurate quantification, add a known amount of an internal standard (e.g., a deuterated analogue).[1]

-

Agitate the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Carefully separate the organic phase containing the extracted compounds for subsequent GC-MS analysis.[1]

-

-

Purge and Trap (P&T) : This method is ideal for highly volatile compounds.

-

Place the algal sample in a specialized purging vessel with purified water.[1]

-

Bubble an inert gas (e.g., helium or nitrogen) through the sample. This action strips the volatile compounds from the sample matrix.[1]

-

The stripped volatiles are then carried by the gas stream onto a sorbent trap (e.g., Tenax®), where they are concentrated.[1]

-

The trap is then rapidly heated to desorb the compounds into the GC-MS system.

-

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

The extracted sample is injected into the GC system, where compounds are separated based on their boiling points and affinity for the chromatographic column.

-

The separated compounds then enter the Mass Spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantification.[5]

-

Conclusion

Marine algae are a significant natural source of this compound. The biosynthesis is primarily mediated by haloperoxidase enzymes, which halogenate organic precursors within the algal cells. While quantitative data indicate that production rates can vary significantly, species like the giant kelp Macrocystis pyrifera are notable producers.[4] The accurate analysis of these volatile compounds is crucial for understanding their ecological roles and biogeochemical impact, and relies on meticulous sample handling and sensitive analytical techniques such as GC-MS. Further research into the specific substrates and enzymatic pathways will provide deeper insights into the metabolic capabilities of these organisms and may open avenues for biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Genetic and biochemical reconstitution of bromoform biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seaweed Bromoform Content Analysis Service - Creative Biolabs [creative-biolabs.com]

Dibromomethane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromomethane

Introduction

This compound (CH₂Br₂), also known as methylene (B1212753) bromide, is a dihalogenated methane (B114726) derivative with significant applications as a solvent and a reagent in organic synthesis.[1][2] Its chemical behavior and utility are fundamentally governed by its molecular structure, the nature of its covalent bonds, and its overall polarity. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and key physicochemical properties of this compound, supported by experimental data.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central carbon atom covalently bonded to two hydrogen atoms and two bromine atoms.[3] The arrangement of these four atoms around the central carbon results in a tetrahedral molecular geometry.[3][4] This geometry is a consequence of the repulsion between the four bonding electron pairs, which arrange themselves to be as far apart as possible, consistent with VSEPR (Valence Shell Electron Pair Repulsion) theory.

The precise bond lengths and angles have been determined experimentally, providing a detailed picture of the molecule's spatial configuration. While approximating a perfect tetrahedron (109.5° angles), the different sizes and electronegativities of the hydrogen and bromine substituents cause slight distortions in the bond angles.[5]

Data Presentation: Molecular Geometry

The experimentally determined geometric parameters for this compound are summarized in the table below.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| C-Br | 1.925 Å | Microwave Spectroscopy |

| C-H | 1.079 Å | Microwave Spectroscopy |

| Bond Angles | ||

| Br-C-Br | 112.9° | Microwave Spectroscopy |

| H-C-H | 110.9° | Microwave Spectroscopy |

| H-C-Br | 108.3° | Microwave Spectroscopy |

Table 1: Experimentally determined bond lengths and angles for this compound.

Covalent Bonding and Hybridization

The bonding in this compound can be understood through the lens of valence bond theory. The central carbon atom undergoes sp³ hybridization. The one 2s and three 2p atomic orbitals of carbon combine to form four equivalent sp³ hybrid orbitals, which are directed towards the vertices of a tetrahedron.[4]

Each of these sp³ hybrid orbitals on the carbon atom forms a sigma (σ) bond through head-on overlap with an orbital from the substituent atoms:

-

C-H Bonds: Overlap between a carbon sp³ orbital and a hydrogen 1s orbital.

-

C-Br Bonds: Overlap between a carbon sp³ orbital and a bromine 4p orbital.

Bond Polarity

The polarity of the individual covalent bonds is determined by the difference in electronegativity between the bonded atoms. The electronegativity values on the Pauling scale are: Carbon (2.55), Hydrogen (2.20), and Bromine (2.96).[3]

| Bond | Electronegativity Difference (ΔEN) | Polarity |

| C-Br | 2.96 - 2.55 = 0.41 | Polar Covalent |

| C-H | 2.55 - 2.20 = 0.35 | Minimally Polar Covalent |

Table 2: Electronegativity differences and resulting bond polarities in this compound.[3]

The C-Br bond is significantly polar, with the electron density shifted towards the more electronegative bromine atom, creating a partial negative charge (δ-) on bromine and a partial positive charge (δ+) on carbon.[6] The C-H bond is also polar, but to a lesser extent, with electron density slightly shifted towards the carbon atom.

Molecular Polarity and Dipole Moment

While the individual C-Br and C-H bonds are polar, the overall polarity of the molecule depends on its three-dimensional geometry. In this compound, the tetrahedral arrangement of the polar bonds is asymmetrical.[3] The individual bond dipoles of the two C-Br bonds and the two C-H bonds do not cancel each other out. This results in a net molecular dipole moment, making this compound a polar molecule.[6][7] The resultant dipole moment vector is directed towards the more electronegative bromine atoms.[7]

Data Presentation: Dipole Moment

| Physical State | Dipole Moment (Debye) |

| Gas | 1.43 D |

| Liquid (20 °C) | 1.85 D |

Table 3: Experimentally determined dipole moment of this compound.[8]

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes. The number of fundamental vibrational modes for a non-linear molecule like this compound (N=5 atoms) is given by 3N-6, resulting in 9 fundamental modes. These modes correspond to different types of bond stretching and bending.

Data Presentation: Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for this compound are listed below.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| 1 | A₁ | 3009 | CH₂ symmetric stretch |

| 2 | A₁ | 1382 | CH₂ scissoring |

| 3 | A₁ | 588 | CBr₂ symmetric stretch |

| 4 | A₁ | 169 | CBr₂ scissoring |

| 5 | A₂ | 1095 | CH₂ twisting |

| 6 | B₁ | 3073 | CH₂ asymmetric stretch |

| 7 | B₁ | 812 | CH₂ rocking |

| 8 | B₂ | 1195 | CH₂ wagging |

| 9 | B₂ | 653 | CBr₂ asymmetric stretch |

Table 4: Fundamental vibrational frequencies of this compound.

Experimental Protocols

Microwave Spectroscopy for Geometric Parameter Determination

The determination of precise bond lengths and angles for gas-phase molecules like this compound is typically achieved using microwave spectroscopy.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide sample cell under low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption Detection: Molecules absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. A detector measures the intensity of the transmitted radiation to identify these absorption frequencies.

-

Spectral Analysis: The rotational spectrum consists of a series of absorption lines. The spacing between these lines is related to the molecule's moments of inertia.

-

Structure Determination: By analyzing the spectra of different isotopic species of the molecule (e.g., substituting ¹²C with ¹³C), the moments of inertia can be determined with high precision. From these moments of inertia, a detailed and accurate molecular geometry, including bond lengths and angles, can be calculated.[9]

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational modes of this compound are determined using Infrared (IR) and Raman spectroscopy. These two techniques are complementary as they are governed by different selection rules.[10]

Infrared (IR) Spectroscopy Methodology:

-

Sample Preparation: The this compound sample (liquid or gas) is placed in a cell with windows transparent to IR radiation (e.g., NaCl or KBr plates).

-

IR Irradiation: A beam of polychromatic infrared light is passed through the sample.

-

Detection and Analysis: A detector measures the amount of light transmitted at each frequency. When the frequency of the IR radiation matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment, the radiation is absorbed.[10] The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), where absorption peaks correspond to the active vibrational modes.

Raman Spectroscopy Methodology:

-

Sample Preparation: A liquid sample of this compound is held in a glass capillary tube.[11]

-

Monochromatic Irradiation: The sample is irradiated with a high-intensity monochromatic light source, typically a laser (e.g., a 532 nm Nd:YAG laser).[11]

-

Scattered Light Collection: The light scattered by the sample is collected, usually at a 90° angle to the incident beam, and passed into a spectrometer.

-

Spectral Analysis: Most of the scattered light has the same frequency as the incident laser light (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts, known as Raman shifts, correspond to the vibrational frequencies of the molecule. A vibration is Raman-active if it causes a change in the polarizability of the molecule.[10] The Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹).

Visualization of Molecular Structure

The following diagram illustrates the tetrahedral geometry and bonding of the this compound molecule.

Caption: Molecular structure of this compound (CH₂Br₂).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ジブロモメタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. inorganic chemistry - this compound bond angles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Page loading... [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. This compound | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methylene Bromide (CAS 74-95-3): Properties, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene (B1212753) bromide, also known as dibromomethane, is a halogenated hydrocarbon with the chemical formula CH₂Br₂ and CAS number 74-95-3.[1][2] It is a dense, colorless liquid with a characteristic sweet odor.[1][3] This document provides a comprehensive technical overview of methylene bromide, detailing its physicochemical properties, spectroscopic data, synthesis, applications in organic chemistry, and its toxicological profile at the molecular level. This guide is intended for professionals in research, scientific, and pharmaceutical development fields who utilize or are investigating the applications of this versatile chemical.

Physicochemical and Spectroscopic Properties

Methylene bromide's utility as a solvent and reagent is largely dictated by its distinct physical and chemical properties. It is denser than water and sparingly soluble in it, but shows high miscibility with a wide range of organic solvents.[1][2] Key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Methylene Bromide

| Property | Value | Reference(s) |

| CAS Number | 74-95-3 | [1] |

| Molecular Formula | CH₂Br₂ | [1] |

| Molecular Weight | 173.83 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, sweet | [1] |

| Density | 2.477 g/mL at 25 °C | |

| Melting Point | -52.7 °C | [1] |

| Boiling Point | 96-98 °C | |

| Solubility in Water | 1.2 g/100 mL at 15°C | [1] |

| Vapor Pressure | 34.9 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.541 |

Table 2: Spectroscopic Data for Methylene Bromide

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~4.95 ppm (singlet) | |

| ¹³C NMR (CDCl₃) | δ ~21.6 ppm | |

| IR (neat) | Key peaks at ~3050, 1220, 700, 640 cm⁻¹ | |

| Mass Spectrum (m/z) | 174 (M+), 172 (M+), 95, 93 |

Synthesis and Manufacturing

Commercially, methylene bromide can be synthesized from dichloromethane (B109758) through a halogen exchange reaction involving bromine and aluminum, which proceeds via a bromochloromethane (B122714) intermediate.[1] An alternative high-temperature process involves the direct reaction of methane (B114726) with bromine.[1]

In a laboratory setting, a common preparation involves the reduction of bromoform (B151600) (CHBr₃) using sodium arsenite and sodium hydroxide.[2]

Applications in Research and Drug Development

Methylene bromide is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[4]

Cyclopropanation Reactions (Simmons-Smith Reaction)

Methylene bromide is a cost-effective alternative to diiodomethane (B129776) for the Simmons-Smith reaction, a widely used method for the stereospecific synthesis of cyclopropane (B1198618) rings from alkenes.[2][5] The reaction proceeds via an organozinc carbenoid intermediate.

This protocol is a general guideline for the cyclopropanation of a generic alkene using this compound and a zinc-copper couple.

-

Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.2 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then allow it to cool to room temperature.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).

-

Reagent Addition: Add the prepared zinc-copper couple to the alkene solution. Subsequently, add this compound (1.5 eq) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to overnight depending on the substrate.

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the reaction solvent (diethyl ether or DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for a Simmons-Smith cyclopropanation reaction.

Takai-Utimoto Olefination

Toxicology and Molecular Signaling

The toxicology of methylene bromide is of significant interest, particularly for professionals in drug development. While it is metabolized by cytochrome P-450, a key pathway for its genotoxic effects involves glutathione (B108866) (GSH) conjugation.[4][8]

Glutathione S-Transferase Mediated Bioactivation

Studies have shown that human glutathione S-transferase T1-1 (GSTT1-1) can enhance the mutagenicity of this compound.[9] This enzyme catalyzes the conjugation of this compound with glutathione. This process, which is typically a detoxification pathway, in this case, leads to the formation of a reactive intermediate. This intermediate is capable of forming DNA adducts, leading to genotoxicity.[9] The polymorphism of the GSTT1 gene in the human population may lead to individual differences in susceptibility to the toxic effects of methylene bromide.[9]

Caption: Proposed signaling pathway for this compound-induced genotoxicity.

Table 3: Acute Toxicity Data for Methylene Bromide

| Route | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 108 mg/kg | |

| Dermal LD₅₀ | Rabbit | >4000 mg/kg | |

| Inhalation LC₅₀ | Rat | 15.9 mg/L (4h) |

Safety and Handling

Methylene bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Exposure can cause dizziness, nausea, and anesthetic effects.[1]

-

Skin and Eye Contact: Can cause irritation upon contact.[1]

-

Fire and Explosion: Methylene bromide is not flammable, but in a fire, it can decompose to release toxic and irritating fumes, including hydrogen bromide.[1]

Conclusion

Methylene bromide (CAS 74-95-3) is a significant reagent in organic synthesis with important applications in the pharmaceutical industry. Its utility in forming cyclopropane rings and vinyl halides makes it a valuable tool for medicinal chemists. However, its toxicological profile, particularly its bioactivation via glutathione conjugation to a genotoxic species, necessitates careful handling and consideration in any application. A thorough understanding of its properties, reactivity, and toxicology is crucial for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. Takai-Uchimoto Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Metabolism of dihalomethanes to carbon monoxide. II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human glutathione S-transferase T1-1 enhances mutagenicity of 1,2-dibromoethane, this compound and 1,2,3,4-diepoxybutane in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Table 3-5, Genotoxicity of Dibromochloromethane In Vivo - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dibromomethane: A Technical Guide to Its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dibromomethane (CH₂Br₂), also known as methylene (B1212753) bromide. Understanding the solubility characteristics of this versatile solvent is crucial for its application in chemical synthesis, as a reaction medium, and in various extraction processes. This document presents quantitative aqueous solubility data, qualitative solubility in common organic solvents, and detailed experimental protocols for solubility determination.

Core Solubility Data

The solubility of this compound is a critical parameter for its effective use. The following tables summarize its solubility in both aqueous and organic media.

Table 1: Quantitative Solubility of this compound in Water

The solubility of this compound in water is limited. The data below, sourced from the IUPAC-NIST Solubility Database, provides recommended values at various temperatures.[1]

| Temperature (°C) | Temperature (K) | Mass Fraction ( g/100g solution) | Mole Fraction (x₁) | Solubility (g/100mL H₂O)¹ |

| 0 | 273.15 | 1.155 | 0.001209 | ~1.17 |

| 5 | 278.15 | 1.144 | 0.001198 | ~1.16 |

| 10 | 283.15 | 1.138 | 0.001191 | ~1.15 |

| 15 | 288.15 | 1.138 | 0.001191 | ~1.15 |

| 20 | 293.15 | 1.144 | 0.001198 | ~1.16 |

| 25 | 298.15 | 1.155 | 0.001209 | ~1.17 |

| 30 | 303.15 | 1.171 | 0.001226 | ~1.19 |

| 35 | 308.15 | 1.194 | 0.001251 | ~1.21 |

| 40 | 313.15 | 1.221 | 0.001279 | ~1.24 |

| 45 | 318.15 | 1.254 | 0.001313 | ~1.27 |

| 50 | 323.15 | 1.293 | 0.001356 | ~1.31 |

¹Calculated from mass fraction, assuming the density of water is ~1 g/mL. Other sources state the solubility as 12.5 g/L (or 1.25 g/100mL) at 20 °C.[2][3][4]

Table 2: Qualitative Solubility of this compound in Organic Solvents

This compound is generally characterized as being very soluble or miscible with a wide range of common organic solvents.[2][5][6] This high degree of solubility is attributed to the principle of "like dissolves like," where its nonpolar to weakly polar nature aligns with that of many organic liquids.[7]

| Solvent | Solubility Classification |

| Acetone | Miscible |

| Benzene | Soluble |

| Carbon Tetrachloride | Very Soluble |

| Chloroform | Miscible |

| Diethyl Ether | Miscible |

| Ethanol | Miscible |

| Methanol | Very Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical research and process development. The following section outlines a standard methodology for measuring the solubility of a liquid like this compound in a given solvent.

Methodology: Isothermal Shake-Flask Method

This widely recognized method is suitable for determining the solubility of liquids in liquids.[8] It involves creating a saturated solution at a constant temperature and then analyzing the composition of the liquid phases.

I. Materials and Apparatus:

-

Solute: High-purity this compound (CH₂Br₂)

-

Solvent: High-purity solvent of interest (e.g., deionized water, ethanol)

-

Equipment:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1°C)

-

Calibrated glass flasks or vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Analytical balance

-

Pipettes and syringes for accurate liquid transfer

-

Centrifuge (for enhancing phase separation)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

-

II. Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration: Place the sealed flask in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The time required may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the phases to separate. To ensure complete separation, especially for systems where densities are similar or emulsions form, the mixture can be centrifuged at the same constant temperature.

-

Sampling: Carefully extract an aliquot from the solvent phase (the supernatant) using a syringe. It is critical to avoid any contamination from the undissolved this compound phase.

-

Analysis: Accurately determine the concentration of this compound in the sampled aliquot using a pre-calibrated analytical technique. For a volatile organic compound like this compound, Gas Chromatography (GC) is the preferred method.

-

GC-MS Analysis: A standard solution of this compound is prepared and used to create a calibration curve. The sampled aliquot is then injected into the GC-MS system. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve. Headspace or purge-and-trap techniques can be employed for samples with low concentrations to improve sensitivity.[9][10]

-

-

Data Reporting: Express the solubility in standard units, such as grams of solute per 100 mL of solvent (g/100mL), mole fraction, or mass fraction, and always report the temperature at which the measurement was made.

Visualization of Solubility Concepts

The following diagram illustrates the key factors and relationships governing the solubility of this compound.

Caption: Logical flow of this compound's solubility based on solvent polarity.

References

- 1. This compound | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sdlookchem.com [sdlookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 74-95-3 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chemister.ru]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Comparison of methods for determination of volatile organic compounds in drinking water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Dibromomethane: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of dibromomethane (CH₂Br₂), a halogenated hydrocarbon with applications as a solvent and reagent in organic synthesis. This document consolidates key physical data and outlines the standard experimental methodologies for their determination, offering a valuable resource for laboratory professionals.

Core Physical Properties of this compound

This compound, also known as methylene (B1212753) bromide, is a colorless to slightly brown liquid at room temperature.[1][2] Its physical state is dictated by its melting and boiling points, which are critical parameters for its handling, storage, and application in various chemical processes.

Quantitative Data Summary